molecular formula C13H16BrNO4 B13005223 Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate

Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate

Cat. No.: B13005223
M. Wt: 330.17 g/mol
InChI Key: UVRJGRWQUNMKBL-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate is a chemical compound with the molecular formula C14H18BrNO4. It is commonly used in organic synthesis and research due to its unique structure and reactivity. The compound features a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate typically involves the following steps:

    Bromination: The starting material, methyl 4-aminobenzoate, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 3-position of the aromatic ring.

    Protection: The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient bromination and protection reactions, as well as purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using basic or acidic hydrolysis.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Ester Hydrolysis: Sodium hydroxide (NaOH) in water or hydrochloric acid (HCl) in methanol.

Major Products

    Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the bromine atom.

    Deprotection: 3-bromo-4-aminobenzoate.

    Ester Hydrolysis: 3-bromo-4-((tert-butoxycarbonyl)amino)benzoic acid.

Scientific Research Applications

Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Material Science: The compound is used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate depends on its specific application. In medicinal chemistry, for example, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The Boc-protected amino group can be deprotected to reveal the free amine, which can then interact with biological targets through hydrogen bonding, electrostatic interactions, or covalent bonding.

Comparison with Similar Compounds

Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate can be compared with other similar compounds, such as:

    Methyl 3-bromo-4-aminobenzoate: Lacks the Boc protection, making it more reactive but less selective in certain reactions.

    Methyl 4-((tert-butoxycarbonyl)amino)benzoate: Lacks the bromine atom, resulting in different reactivity and applications.

    Methyl 3-bromo-4-((tert-butoxycarbonyl)methyl)amino)benzoate: Contains a methylated amino group, affecting its reactivity and biological activity.

These comparisons highlight the unique features of this compound, such as its balanced reactivity and selectivity, making it a valuable compound in various fields of research.

Biological Activity

Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate (CAS: 1115276-62-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

  • Chemical Formula : C13H16BrNO4
  • Molecular Weight : 330.17 g/mol
  • Purity : Typically greater than 95% in commercial preparations .

Synthesis

The compound can be synthesized through various methods involving the protection of amino groups and bromination of aromatic compounds. A notable method includes the use of tert-butyloxycarbonyl (Boc) protection for amines, followed by bromination at the meta position on the aromatic ring .

Biological Activity

1. Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication .

Compound Target MIC (µg/mL) Activity
Compound AE. coli0.008Strong inhibition
Compound BS. aureus0.03Moderate inhibition
This compoundP. aeruginosa0.125Effective against resistant strains

2. Antimalarial Activity

Inhibitors based on the structure of this compound have been explored for their antimalarial potential, specifically targeting plasmepsin X (PMX), an enzyme crucial for the survival of Plasmodium falciparum. Compounds designed with this scaffold have demonstrated promising in vitro activity against malaria parasites, showing a dose-dependent inhibition of parasite growth .

Case Studies

Study 1: Antimicrobial Efficacy

A study evaluated a series of compounds related to this compound for their antimicrobial properties against gram-positive and gram-negative bacteria. The results indicated that modifications to the benzene ring significantly enhanced the antibacterial potency, particularly in compounds with halogen substitutions .

Study 2: Antimalarial Screening

In another investigation, a library of PMX inhibitors was screened for antimalarial activity. Compounds derived from this compound showed IC50 values in the low nanomolar range against P. falciparum, indicating their potential as lead candidates for further development .

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

  • Structure-Activity Relationship (SAR) : The presence of a bromine atom at the meta position enhances both antimicrobial and antimalarial activities compared to non-brominated analogs.
  • Mechanism of Action : Inhibition of critical enzymes in bacterial and parasitic pathways suggests a dual-target approach could be effective in drug design.

Properties

Molecular Formula

C13H16BrNO4

Molecular Weight

330.17 g/mol

IUPAC Name

methyl 3-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

InChI

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(17)15-10-6-5-8(7-9(10)14)11(16)18-4/h5-7H,1-4H3,(H,15,17)

InChI Key

UVRJGRWQUNMKBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)Br

Origin of Product

United States

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